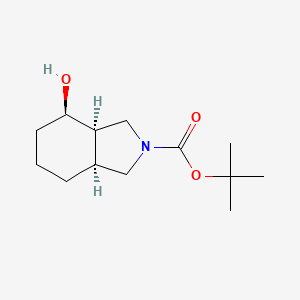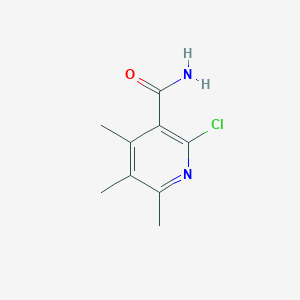
2-Chloro-4,5,6-trimethylpyridine-3-carboxamide
Vue d'ensemble
Description
“2-Chloro-4,5,6-trimethylpyridine-3-carboxamide” is a chemical compound with the CAS Number: 1823913-86-5 . It has a molecular weight of 198.65 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-4,5,6-trimethylnicotinamide . The InChI code for this compound is 1S/C9H11ClN2O/c1-4-5(2)7(9(11)13)8(10)12-6(4)3/h1-3H3, (H2,11,13) .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 198.65 . The IUPAC name for this compound is 2-chloro-4,5,6-trimethylnicotinamide . The InChI code for this compound is 1S/C9H11ClN2O/c1-4-5(2)7(9(11)13)8(10)12-6(4)3/h1-3H3, (H2,11,13) .Applications De Recherche Scientifique
Synthesis and Optimization
A pivotal aspect of the research surrounding 2-Chloro-4,5,6-trimethylpyridine-3-carboxamide involves its synthesis. The improvement in the synthesis of related compounds, such as 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, showcases the development of efficient synthetic routes. The optimal conditions for such syntheses have been thoroughly investigated, yielding high purity and efficiency in the targeted products (Yang-Heon Song, 2007). These advancements are crucial for facilitating further research and application of these compounds in various scientific domains.
Pharmaceutical Applications
The compound's derivatives have been explored for their potential in imaging and therapy. For example, the synthesis of [(11)C]MK-1064 as a new PET radioligand for imaging of orexin-2 receptor demonstrates the compound's utility in developing diagnostic tools (Mingzhang Gao, Min Wang, Q. Zheng, 2016). Such research highlights the potential of 2-Chloro-4,5,6-trimethylpyridine-3-carboxamide derivatives in contributing to advancements in medical diagnostics and therapeutic monitoring.
Role in Biological Studies
Derivatives of 2-Chloro-4,5,6-trimethylpyridine-3-carboxamide have also been synthesized for biological studies, including investigations into their inhibitory effects on enzymes and potential anticancer properties. For instance, the study of 3-chloro-4-carboxamido-6-arylpyridazines as a non-peptide class of interleukin-1β converting enzyme inhibitor showcases the biological relevance of such compounds (R. Dolle et al., 1997). These studies are critical for understanding the compound's mechanism of action and potential therapeutic benefits.
Propriétés
IUPAC Name |
2-chloro-4,5,6-trimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-4-5(2)7(9(11)13)8(10)12-6(4)3/h1-3H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDIDBHFDDKPFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)Cl)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,5,6-trimethylpyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;2-[N-(2-methoxyethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B1435956.png)
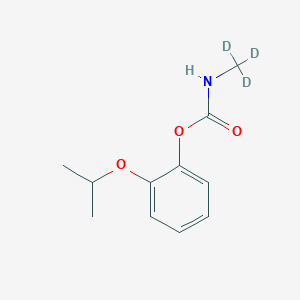
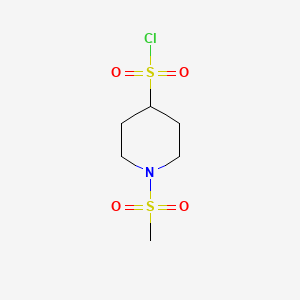

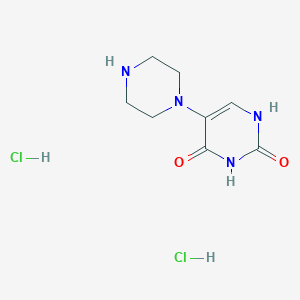
![3-Chloro-2-[2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1435963.png)

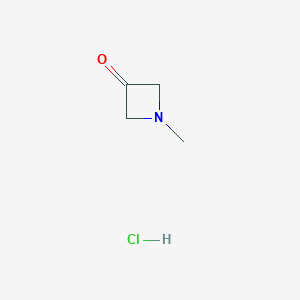
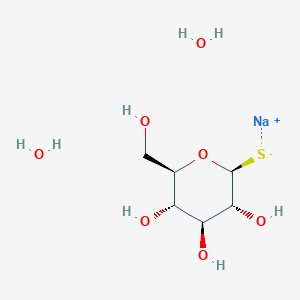
![N,N'-[(4-Amino-1,2-phenylene)bis(oxyethane-2,1-diyl)]diacetamide hydrochloride](/img/structure/B1435969.png)
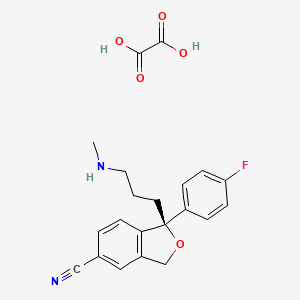
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride](/img/structure/B1435971.png)
![3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one](/img/structure/B1435973.png)
